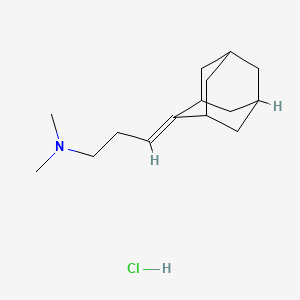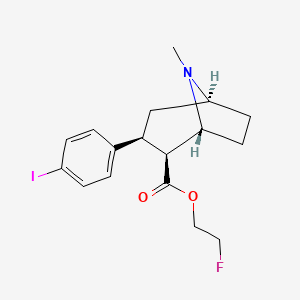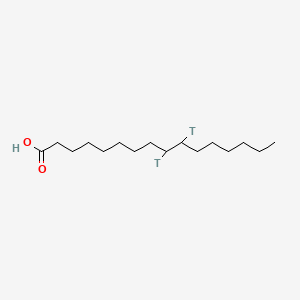
Palmitic-9,10-t2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmitic-9,10-t2-acid, also known as hexadecanoic-9,10-t2 acid, is a derivative of palmitic acid. Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms. It is a 16-carbon long-chain fatty acid with the molecular formula C16H32O2. This compound is a modified version of this fatty acid, where tritium atoms replace the hydrogen atoms at the 9th and 10th positions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of palmitic-9,10-t2-acid involves the tritiation of palmitic acid. This process typically includes the following steps:
Hydrogenation: Palmitic acid is first hydrogenated to ensure the complete saturation of the carbon chain.
Tritiation: The hydrogen atoms at the 9th and 10th positions are replaced with tritium atoms using a tritiation reagent such as tritium gas (T2) in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The resulting compound is purified using techniques such as chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of palmitic acid are hydrogenated in industrial reactors.
Tritiation: The tritiation process is carried out in specialized facilities equipped to handle radioactive materials.
Purification and Quality Control: The compound is purified and subjected to rigorous quality control measures to ensure the desired purity and isotopic labeling.
化学反应分析
Types of Reactions
Palmitic-9,10-t2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid group to an alcohol group.
Substitution: The tritium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
Palmitic-9,10-t2-acid has several scientific research applications:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.
Biology: Helps in understanding the role of fatty acids in cellular processes and signaling pathways.
Medicine: Investigated for its potential effects on metabolic disorders and diseases related to lipid metabolism.
Industry: Used in the development of specialized materials and products, including phase change materials for thermal energy storage
作用机制
Palmitic-9,10-t2-acid exerts its effects through various molecular targets and pathways:
Cell Membrane Integration: Incorporates into cell membranes, affecting their fluidity and function.
Signaling Pathways: Modulates signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.
Metabolic Regulation: Influences metabolic processes by interacting with enzymes involved in fatty acid metabolism
相似化合物的比较
Similar Compounds
Palmitic Acid: The parent compound, a common saturated fatty acid.
Stearic Acid: Another saturated fatty acid with an 18-carbon chain.
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th position.
Uniqueness
Palmitic-9,10-t2-acid is unique due to its isotopic labeling with tritium, making it valuable for tracing and studying metabolic pathways. Its modified structure allows for specific interactions and reactions that are not possible with the parent compound or other similar fatty acids .
属性
CAS 编号 |
3343-33-7 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
260.44 g/mol |
IUPAC 名称 |
9,10-ditritiohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7T,8T |
InChI 键 |
IPCSVZSSVZVIGE-PTGCLLIWSA-N |
手性 SMILES |
[3H]C(CCCCCC)C([3H])CCCCCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
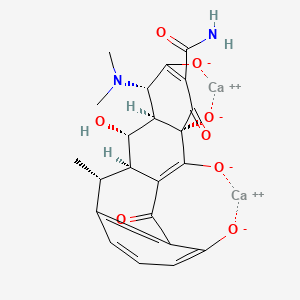
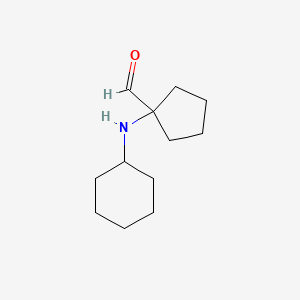
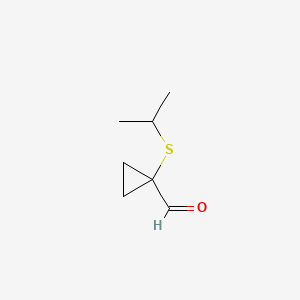
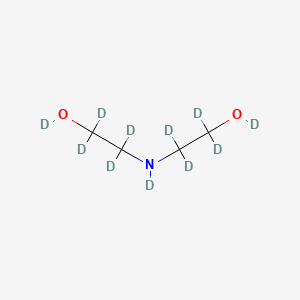

![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
